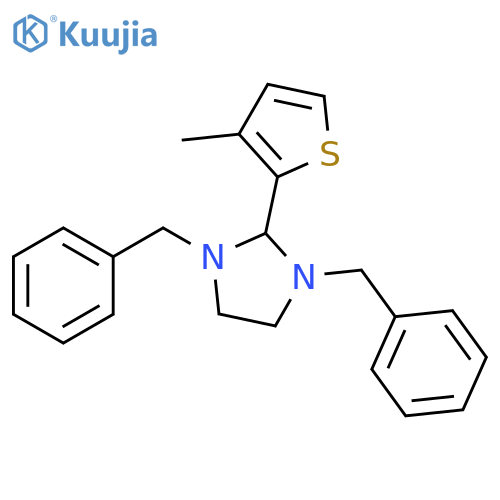Cas no 304481-42-3 (1,3-dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine)

304481-42-3 structure
商品名:1,3-dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine
1,3-dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine 化学的及び物理的性質
名前と識別子
-
- 1,3-dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine
- 1,3-dibenzyl-2-(3-methyl-2-thienyl)imidazolidine
- 1,3-Dibenzyl-2-(3-methyl-thiophen-2-yl)-imidazolidine
- Imidazolidine, 2-(3-methyl-2-thienyl)-1,3-bis(phenylmethyl)-
- AKOS000485161
- Oprea1_294276
- CBDivE_007852
- ChemDiv1_020012
- SR-01000409375
- SCHEMBL14373026
- HMS643N14
- F1443-4776
- Oprea1_126727
- EU-0069148
- AG-205/36623042
- SR-01000409375-1
- 304481-42-3
-
- インチ: 1S/C22H24N2S/c1-18-12-15-25-21(18)22-23(16-19-8-4-2-5-9-19)13-14-24(22)17-20-10-6-3-7-11-20/h2-12,15,22H,13-14,16-17H2,1H3
- InChIKey: DXHYIVXIGALARX-UHFFFAOYSA-N
- ほほえんだ: C1(C2SC=CC=2C)N(CC2=CC=CC=C2)CCN1CC1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 348.16601995g/mol
- どういたいしつりょう: 348.16601995g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 375
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.7Ų
- 疎水性パラメータ計算基準値(XlogP): 4.8
じっけんとくせい
- 密度みつど: 1.171±0.06 g/cm3(Predicted)
- ふってん: 462.0±45.0 °C(Predicted)
- 酸性度係数(pKa): 5.45±0.40(Predicted)
1,3-dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1443-4776-1mg |
1,3-dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine |
304481-42-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1443-4776-2mg |
1,3-dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine |
304481-42-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1443-4776-30mg |
1,3-dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine |
304481-42-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| A2B Chem LLC | BA74716-5mg |
1,3-dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine |
304481-42-3 | 5mg |
$272.00 | 2024-04-20 | ||
| A2B Chem LLC | BA74716-25mg |
1,3-dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine |
304481-42-3 | 25mg |
$360.00 | 2024-04-20 | ||
| A2B Chem LLC | BA74716-10mg |
1,3-dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine |
304481-42-3 | 10mg |
$291.00 | 2024-04-20 | ||
| Life Chemicals | F1443-4776-25mg |
1,3-dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine |
304481-42-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F1443-4776-5μmol |
1,3-dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine |
304481-42-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1443-4776-3mg |
1,3-dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine |
304481-42-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1443-4776-20mg |
1,3-dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine |
304481-42-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
1,3-dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine 関連文献
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
304481-42-3 (1,3-dibenzyl-2-(3-methylthiophen-2-yl)imidazolidine) 関連製品
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬